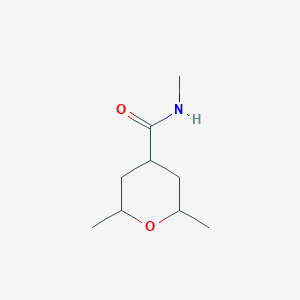
N,2,6-Trimethyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,6-Trimethyloxane-4-carboxamide is an organic compound with the molecular formula C₉H₁₇NO₂ It is a carboxamide derivative, which means it contains a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-Trimethyloxane-4-carboxamide typically involves the amidation of a carboxylic acid substrate. Amidation is a chemical reaction in which a carboxylic acid reacts with an amine to form an amide. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . Common reagents used in this reaction include carboxylic acids, amines, and coupling agents such as carbodiimides or triazines .
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high purity and yield. These methods often utilize inexpensive and readily available raw materials, and the process is designed to be easily scalable for large-scale production . The reaction conditions are optimized to achieve a chemical purity greater than or equal to 99% .
Chemical Reactions Analysis
Types of Reactions
N,2,6-Trimethyloxane-4-carboxamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,2,6-Trimethyloxane-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,2,6-Trimethyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N,2,6-Trimethyloxane-4-carboxamide can be compared with other carboxamide derivatives, such as:
Carboxin: A systemic agricultural fungicide with a similar carboxamide structure.
Indole-2-carboxamides: Compounds with significant biological activity, including antitubercular and anticancer properties.
Thiazole carboxamides: Known for their diverse biological activities, including anticonvulsant and neuroprotective effects.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in its respective fields.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N,2,6-trimethyloxane-4-carboxamide |
InChI |
InChI=1S/C9H17NO2/c1-6-4-8(9(11)10-3)5-7(2)12-6/h6-8H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
DYLHHYVBBCCZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



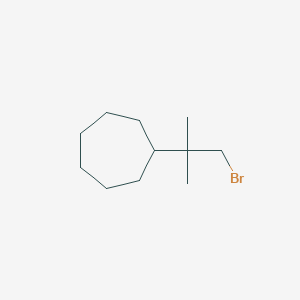
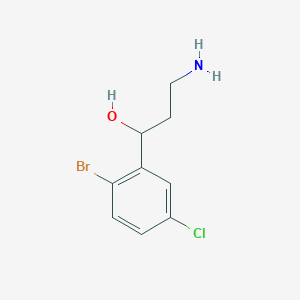
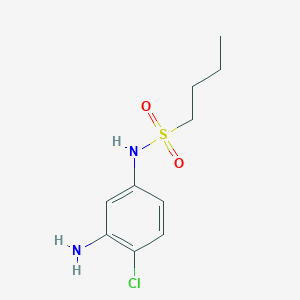
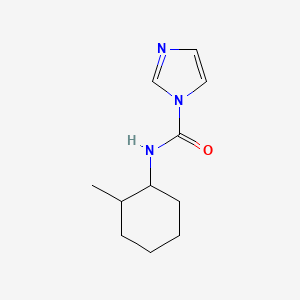
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol](/img/structure/B13176243.png)
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13176251.png)
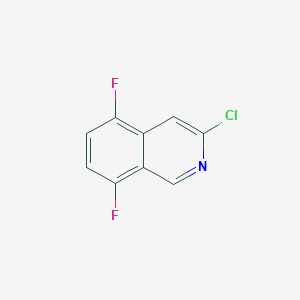

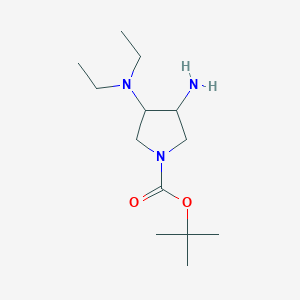

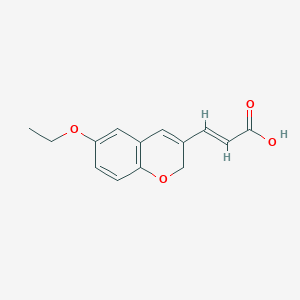
![Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176284.png)
![Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate](/img/structure/B13176288.png)
